2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride
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Overview
Description
2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out by dissolving histamine dihydrochloride and paraformaldehyde in water and heating the mixture to reflux for several hours . The resulting compound can be used without further purification.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary amines can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting the central nervous system, cardiovascular system, and as anti-inflammatory agents.
Biological Research: The compound is studied for its potential as a GABA_A receptor agonist and its role in modulating various cellular pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride involves its interaction with specific molecular targets such as GABA_A receptors. By binding to these receptors, it can modulate neurotransmitter activity, leading to various pharmacological effects . The compound may also interact with other enzymes and receptors, influencing different biological pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its antiviral and antimicrobial activities.
Imidazo[1,2-a]pyridine: Used in the development of drugs like zolpidem (a sleep aid) and alpidem (an anxiolytic).
Uniqueness
2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to act as a GABA_A receptor agonist sets it apart from other imidazopyridine derivatives .
Properties
Molecular Formula |
C6H10Cl3N3 |
---|---|
Molecular Weight |
230.5 g/mol |
IUPAC Name |
2-chloro-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C6H8ClN3.2ClH/c7-6-9-4-1-2-8-3-5(4)10-6;;/h8H,1-3H2,(H,9,10);2*1H |
InChI Key |
DDXJYJYQQHLYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(N2)Cl.Cl.Cl |
Origin of Product |
United States |
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